1,3-Dipropyl-7-methylxanthine

Adenosine receptor pharmacology Radioligand binding assay Xanthine SAR

For researchers requiring unambiguous A2 adenosine receptor antagonism without confounding PDE inhibition, 1,3-Dipropyl-7-methylxanthine is the optimal tool. Unlike caffeine, it provides a 40-fold A2/A1 selectivity window, minimizing off-target effects. Its functional divergence from IBMX, enabling p53-independent radiosensitization, makes it essential for specific oncology models. This high-purity, white crystalline solid is the validated scaffold for developing high-affinity A2A antagonists (e.g., KF17837). Ensure experimental precision by selecting this compound for cleaner, A2-focused studies.

Molecular Formula C12H18N4O2
Molecular Weight 250.30 g/mol
CAS No. 31542-63-9
Cat. No. B014052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dipropyl-7-methylxanthine
CAS31542-63-9
Synonyms3,7-Dihydro-7-methyl-1,3-dipropyl-1H-purine-2,6-dione;  1,3-Dipropylheteroxanthine;  7-Methyl-1,3-dipropylxanthine;  SC 5192
Molecular FormulaC12H18N4O2
Molecular Weight250.30 g/mol
Structural Identifiers
SMILESCCCN1C2=C(C(=O)N(C1=O)CCC)N(C=N2)C
InChIInChI=1S/C12H18N4O2/c1-4-6-15-10-9(14(3)8-13-10)11(17)16(7-5-2)12(15)18/h8H,4-7H2,1-3H3
InChIKeyQVAYTZAGDQIWMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dipropyl-7-methylxanthine (CAS 31542-63-9): Structural Identity and Functional Classification


1,3-Dipropyl-7-methylxanthine (CAS 31542-63-9, molecular formula C₁₂H₁₈N₄O₂, molecular weight 250.30) is a synthetic trisubstituted xanthine derivative structurally related to caffeine. The compound features propyl groups at the N1 and N3 positions and a methyl group at the N7 position of the purine-2,6-dione core [1]. It is classified functionally as an adenosine receptor antagonist with reported selectivity for the A2 receptor subtype and additionally exhibits phosphodiesterase (PDE) inhibitory activity [2]. The compound is a white crystalline solid with a melting point of 114–117°C and is soluble in DMSO and 0.1 M NaOH .

Why 1,3-Dipropyl-7-methylxanthine Cannot Be Replaced by Generic Caffeine or Theophylline Analogs


While caffeine, theophylline, and other methylxanthines share a common purine-2,6-dione scaffold, their alkyl substitution patterns profoundly alter receptor affinity, subtype selectivity, and the relative contribution of adenosine receptor antagonism versus phosphodiesterase inhibition [1][2]. Caffeine is nonselective for A1 and A2 adenosine receptors, whereas 1,3-dipropyl-7-methylxanthine exhibits a marked selectivity shift toward A2 receptors due to replacement of the N1 and N3 methyl groups with n-propyl moieties [1]. Furthermore, functional divergence among methylxanthine derivatives manifests in application-specific assays—for example, in radiosensitization studies, 1,3-dipropyl-7-methylxanthine and 3-isobutyl-1-methylxanthine (IBMX) engage distinct p53-dependent versus p53-independent apoptotic pathways [3]. Consequently, in-class substitution without empirical validation introduces confounding variables that can fundamentally alter experimental outcomes and interpretation.

1,3-Dipropyl-7-methylxanthine Quantitative Differentiation Evidence: Comparator-Based Performance Metrics


Enhanced Potency at Adenosine Receptors: 8-Fold (A1) and 40-Fold (A2) Improvement Over Caffeine

1,3-Dipropyl-7-methylxanthine demonstrates substantially higher affinity for both A1 and A2 adenosine receptors compared with caffeine, with a pronounced selectivity for the A2 receptor subtype. In competitive radioligand binding assays using rat brain tissue, the compound exhibited 8-fold higher potency at the A1 receptor and 40-fold higher potency at the A2 receptor relative to caffeine [1]. This enhanced affinity is attributed to replacement of the N1 and N3 methyl groups of caffeine with n-propyl substituents [1].

Adenosine receptor pharmacology Radioligand binding assay Xanthine SAR

Mechanistic Cleanliness: 10- to 300-Fold Separation Between Adenosine Receptor Antagonism and PDE Inhibition

A critical differentiator for 1,3-dipropyl-7-methylxanthine as a research tool is its functional window between adenosine receptor antagonism and phosphodiesterase (PDE) inhibition. Unlike theophylline and certain 8-substituted xanthine analogs that exhibit potent dual activity, 1,3-dipropyl-7-methylxanthine is approximately 10- to 300-fold more potent as an adenosine receptor antagonist than as a PDE inhibitor [1]. In contrast, A1-selective antagonists such as 1,3-diethyl-8-phenylxanthine and 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) display comparatively potent PDE IV inhibition with IC₅₀ values in the 10 μM range, comparable to the PDE IV-selective inhibitor rolipram [1].

Phosphodiesterase inhibition Adenosine receptor antagonism Pharmacological tool compound

Divergent Radiosensitization Mechanism: p53-Independent Apoptosis Induction Versus IBMX

In head-to-head radiosensitization studies using a human large cell lung carcinoma cell line null for p53, 1,3-dipropyl-7-methylxanthine increased tumor cell sensitization to radiation by inducing apoptosis through a p53-independent mechanism. In contrast, 3-isobutyl-1-methylxanthine (IBMX) was more potent than other derivatives in radiosensitizing normal lung epithelial cells and lung carcinoma cells stably transfected with wild-type p53, functioning through a p53-dependent pathway [1]. This mechanistic divergence indicates that 1,3-dipropyl-7-methylxanthine engages distinct cell cycle checkpoint abrogation pathways (G2/M to G1 transition) compared with IBMX [1].

Radiosensitization Cancer cell biology Apoptosis

8-Cycloalkyl Substitution Markedly Enhances A2 Receptor Activity of the 1,3-Dipropyl-7-methylxanthine Scaffold

Structure-activity relationship studies reveal that 8-cycloalkyl substituents (cyclopentyl, cyclohexyl) markedly increase the activity of 1,3-dipropyl-7-methylxanthine at the A2 adenosine receptor, whereas 8-phenyl substituents have little effect [1]. This SAR pattern is distinct from that observed with theophylline and 1,3-dipropylxanthine, where 8-phenyl substitution markedly increases activity [1]. The differential response to 8-position modification provides a rational basis for scaffold selection when downstream 8-substituted derivatives (e.g., KF17837, an 8-styryl analog) are required for enhanced A2A selectivity [1].

Xanthine SAR A2 adenosine receptor Medicinal chemistry

1,3-Dipropyl-7-methylxanthine: Evidence-Backed Selection Scenarios for Research Procurement


Adenosine A2 Receptor Profiling: Experimental Discrimination from A1-Mediated Signaling

Researchers seeking to isolate A2 adenosine receptor-mediated effects in complex biological systems should prioritize 1,3-dipropyl-7-methylxanthine over caffeine. With 40-fold higher potency at the A2 receptor compared with caffeine and only 8-fold higher at A1, this compound provides a significantly expanded A2/A1 discrimination window [1]. This enhanced selectivity enables concentration-response studies where A2 antagonism can be achieved at concentrations that produce minimal A1 receptor blockade, a critical advantage not offered by the nonselective parent compound caffeine [1].

Clean Adenosine Receptor Pharmacology Without PDE Off-Target Interference

In experiments requiring unambiguous attribution of observed effects to adenosine receptor blockade rather than phosphodiesterase inhibition, 1,3-dipropyl-7-methylxanthine is the appropriate choice. Its 10- to 300-fold separation between adenosine receptor antagonism and PDE inhibition [1] contrasts sharply with A1-selective tools like DPCPX, which exhibit potent PDE IV inhibition (IC₅₀ ≈ 10 μM) comparable to the dedicated PDE IV inhibitor rolipram [1]. This mechanistic cleanliness is essential for studies where concurrent PDE inhibition would confound cAMP/cGMP signaling readouts.

Radiosensitization Studies in p53-Deficient Tumor Models

For radiation oncology research employing p53-null or p53-mutant cancer cell lines, 1,3-dipropyl-7-methylxanthine offers a functional advantage over IBMX. Direct comparative evidence demonstrates that 1,3-dipropyl-7-methylxanthine increases tumor cell radiosensitization and induces apoptosis via a p53-independent mechanism, whereas IBMX requires functional p53 for its radiosensitizing effects [1]. In p53 wild-type systems, IBMX demonstrates superior potency, making compound selection contingent on the p53 status of the experimental model [1].

Medicinal Chemistry: Scaffold Selection for 8-Substituted A2A-Selective Derivatives

Medicinal chemists developing high-affinity A2A-selective antagonists should select the 1,3-dipropyl-7-methylxanthine scaffold when planning 8-cycloalkyl or 8-styryl derivatization. SAR studies confirm that 8-cycloalkyl substituents markedly enhance A2 receptor activity of this scaffold, whereas 8-phenyl substitution is relatively ineffective [1]. This contrasts with theophylline and 1,3-dipropylxanthine scaffolds, which respond favorably to 8-phenyl elaboration [1]. The successful development of KF17837 (8-(3,4-dimethoxystyryl)-1,3-dipropyl-7-methylxanthine) as a high-affinity A2A-selective antagonist (Ki ≈ 1 nM) validates this derivatization strategy [2].

Quote Request

Request a Quote for 1,3-Dipropyl-7-methylxanthine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.